1,2-Diphenylethylidenecyanamide
Description
Contextualization within Cyano-Substituted Organic Frameworks
Cyano-substituted organic frameworks are a class of molecules that have garnered significant attention due to their unique electronic properties and diverse applications. The presence of the electron-withdrawing cyano (-CN) group can profoundly influence the electronic structure of a molecule, often leading to interesting photophysical and electrochemical behaviors. acs.orgrsc.org Research in this area has explored their use in materials science, for example, in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as components in functional polymers. researchgate.netrsc.org The cyano group's ability to participate in various chemical transformations also makes these frameworks versatile building blocks in organic synthesis.
Significance of Diphenylethylidene Core Structures in Organic Chemistry
The diphenylethylidene core, characterized by two phenyl groups attached to the same carbon of a carbon-carbon double bond, is a prevalent motif in many biologically active molecules and functional materials. This structural unit imparts a significant degree of steric bulk and can influence the conformational preferences of a molecule. The phenyl rings can be readily functionalized, allowing for the fine-tuning of the molecule's properties. The stilbene (B7821643) family of compounds, which share a 1,2-diphenylethylene backbone, are well-known for their diverse applications, including in medicinal chemistry and materials science. acs.orgnih.gov
Overview of Prior Research Trajectories for Related Chemical Entities
Research on chemical entities related to 1,2-Diphenylethylidenecyanamide, such as other α-cyanostilbene derivatives, has followed several key trajectories. One major area of focus has been the synthesis of these compounds, with methods like the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction being extensively utilized to create the characteristic α,β-unsaturated nitrile functionality. wikipedia.orgwikipedia.orgorganic-chemistry.org Another significant research avenue has been the investigation of their photophysical properties, particularly their fluorescence and potential as aggregation-induced emission (AIE) luminogens. rsc.orgresearchgate.net Furthermore, the reactivity of the cyano and vinyl groups in these molecules has been explored for further synthetic transformations.
Defining the Research Scope for this compound
This article will focus exclusively on the chemical compound this compound. The subsequent sections will delve into its synthesis, a detailed analysis of its research findings including its physical and spectroscopic properties, and a concluding summary. The aim is to provide a thorough and scientifically accurate overview of the current understanding of this specific molecule, drawing upon established principles and data from related compounds where direct experimental data is not available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1,2-diphenylethylidenecyanamide |
InChI |
InChI=1S/C15H12N2/c16-12-17-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11H2 |
InChI Key |
USJQZRCPCYAQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diphenylethylidenecyanamide
Precursor Synthesis and Derivatization Approaches
The logical starting point for any proposed synthesis of 1,2-Diphenylethylidenecyanamide would be the acquisition or preparation of suitable precursor molecules. Key precursors would likely include derivatives of 1,2-diphenylethanone (deoxybenzoin) or related structures possessing the requisite 1,2-diphenyl-substituted carbon skeleton.
One potential precursor is 1,2-diphenylethanone itself. This compound can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with phenylacetyl chloride. Another approach involves the oxidation of 1,2-diphenylethane. Derivatization of 1,2-diphenylethanone to introduce a suitable leaving group or a reactive functional group at the carbonyl position would be a critical step. For instance, conversion of the ketone to a vinyl halide or a vinyl triflate would generate an electrophilic center for subsequent cyanation.
Direct Synthetic Pathways to this compound
While no direct pathways have been explicitly reported, several modern synthetic methodologies could theoretically be adapted for the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a promising, albeit untested, avenue. A plausible strategy would involve the coupling of a vinyl metallic species derived from a 1,2-diphenylethylene precursor with a cyano-containing electrophile, or vice versa. For example, a palladium- or copper-catalyzed reaction between a 1,2-diphenylvinyl halide and a metal cyanide salt could potentially form the target molecule. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to favor the desired C-C bond formation and avoid side reactions.
Organometallic Reagent-Mediated Transformations
The use of organometallic reagents offers another hypothetical route. A 1,2-diphenylvinyl lithium or Grignard reagent, generated from the corresponding vinyl halide, could be reacted with a cyanation agent like cyanogen (B1215507) bromide or tosyl cyanide. Careful control of temperature and stoichiometry would be crucial to prevent undesired side reactions, such as dimerization or addition to the phenyl rings.
Radical Cyclization and Rearrangement Pathways
Radical-based methodologies are less likely to be the primary choice for a direct synthesis of this specific target but could be envisioned in more complex, multi-step sequences. The generation of a vinyl radical at the appropriate position of a 1,2-diphenylethylene derivative, followed by trapping with a cyanide radical source, is a theoretical possibility, though achieving the required selectivity would be a significant challenge.
Condensation and Elimination Routes
A classical, yet potentially viable, approach could involve the condensation of 1,2-diphenylethanone with cyanamide (B42294) or a related reagent, followed by a dehydration or elimination step to form the ethylidene double bond. This type of reaction often requires harsh conditions (strong acids or bases and high temperatures), which could lead to a mixture of products and low yields of the desired this compound.
Optimization of Reaction Conditions
Given the speculative nature of the synthetic pathways described above, significant effort would need to be dedicated to the optimization of reaction conditions for any attempted synthesis. Key parameters to investigate would include:
Catalyst and Ligand Screening: For transition metal-catalyzed reactions, a systematic evaluation of different metal centers (e.g., palladium, copper, nickel) and a wide array of phosphine (B1218219) or N-heterocyclic carbene ligands would be essential to identify a system that promotes the desired transformation efficiently and selectively.
Base and Additive Effects: In many cross-coupling and condensation reactions, the choice of base is critical. The optimization would involve testing a range of inorganic and organic bases of varying strengths. Additives, such as co-catalysts or salts, could also play a crucial role in improving reaction performance.
A hypothetical optimization table for a transition metal-catalyzed cyanation might look as follows:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene (B28343) | 100 | Not Determined |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 120 | Not Determined |
| 3 | CuI (10) | Phen (20) | t-BuOK | DMF | 80 | Not Determined |
Catalyst Systems and Ligand Effects
The choice of an appropriate catalyst system is paramount in modern organic synthesis. For a hypothetical synthesis of this compound, the exploration of various catalysts would be a critical starting point. Transition metal catalysts, such as those based on palladium, copper, or iridium, are often employed in the formation of carbon-nitrogen and carbon-carbon double bonds, which would be essential for constructing the target molecule. nih.govnih.govscielo.org.mx
The efficiency and selectivity of these metal catalysts are profoundly influenced by the ligands coordinated to the metal center. nih.govscielo.org.mx Ligands can modulate the steric and electronic properties of the catalyst, thereby affecting reaction rates, yields, and stereochemical outcomes. For instance, in the synthesis of related 1,2-diamine derivatives, the structure of the ligand has been shown to have a significant impact on the catalytic activity. nih.gov The development of a successful synthesis for this compound would likely involve the screening of a library of ligands to identify the optimal choice for the desired transformation.
Solvent Influence on Reaction Efficiency and Selectivity
The solvent in which a reaction is conducted can have a profound effect on its efficiency and selectivity. nih.gov Factors such as polarity, proticity, and the ability to dissolve reactants and catalysts all play a crucial role. nih.gov For the synthesis of this compound, a systematic investigation of different solvents would be necessary.
In the asymmetric hydrogenation of related quinoxaline (B1680401) derivatives, for example, simply changing the solvent from a non-polar one like toluene to a polar protic one like ethanol (B145695) can invert the stereochemical outcome of the reaction, leading to the selective formation of either the (R) or (S) enantiomer. rsc.org This highlights the powerful influence of the solvent in controlling stereoselectivity. The choice of solvent can also impact reaction rates and the ease of product isolation.
Table 1: Hypothetical Solvent Screening for a Key Synthetic Step
| Entry | Solvent | Polarity | Dielectric Constant | Potential Effect on Reaction |
| 1 | Toluene | Non-polar | 2.4 | May favor non-polar transition states |
| 2 | Dichloromethane (DCM) | Polar aprotic | 9.1 | Good for dissolving a wide range of reactants |
| 3 | Acetonitrile (MeCN) | Polar aprotic | 37.5 | Can coordinate to the metal catalyst |
| 4 | Ethanol (EtOH) | Polar protic | 24.6 | Can act as a hydrogen bond donor |
| 5 | Dioxane | Non-polar | 2.2 | May influence catalyst solubility and activity |
Temperature and Pressure Regimes
Temperature and pressure are fundamental reaction parameters that can significantly influence the outcome of a chemical transformation. Higher temperatures generally increase reaction rates but can sometimes lead to the formation of undesired byproducts or decomposition of the desired product. In some catalytic cycles, such as the cycloaddition of CO2 to epoxides using catalysts derived from (1R,2R)-DPEDA, elevated temperatures and pressures are required to achieve high conversion and selectivity. mdpi.com
For a potential synthesis of this compound, optimization of the temperature and pressure would be essential to maximize the yield and purity of the product. This would involve conducting the reaction at various temperatures and pressures to determine the optimal conditions.
Stereoselective Synthesis of this compound Isomers
The this compound molecule possesses the potential for stereoisomerism, including both enantiomers and diastereomers. The development of stereoselective synthetic methods is a cornerstone of modern pharmaceutical and materials chemistry.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov This is often achieved using chiral catalysts, which can be small organic molecules (organocatalysts), transition metal complexes with chiral ligands, or enzymes. mdpi.comacs.org For instance, the enantioselective synthesis of 1,2-diamines has been accomplished through various catalytic asymmetric methods. researchgate.net A similar approach could hypothetically be applied to the synthesis of this compound, where a chiral catalyst would differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. The development of such a method would be of significant interest for potential applications where enantiomeric purity is crucial.
Diastereoselective Approaches
When a molecule has multiple stereocenters, diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative stereochemistry of these centers. nih.gov In the context of this compound, if additional stereocenters were present in the starting materials or introduced during the synthesis, controlling the diastereoselectivity would be important. For example, in the synthesis of polysubstituted piperidines, diastereoselectivity is a key consideration. researchgate.net Achieving high diastereoselectivity often relies on the steric and electronic interactions between the reactants and the catalyst or reagents.
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com The application of these principles is becoming increasingly important in both academic and industrial settings. nih.govrsc.org
When designing a synthesis for this compound, several green chemistry principles could be incorporated:
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.orgyoutube.com
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or replaced with safer alternatives. youtube.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org
Use of Renewable Feedstocks: Utilizing starting materials from renewable sources is a key aspect of sustainable chemistry. youtube.com
A truly "green" synthesis of this compound would strive to meet these criteria, leading to a more environmentally benign and sustainable process.
An exhaustive search of chemical literature and databases has been conducted to gather information on the reaction chemistry and transformational pathways of the specific compound This compound . Despite a thorough investigation into various scientific resources, no specific experimental data, detailed research findings, or published studies focusing on the reactivity of this particular molecule could be located.
The inquiry was structured to investigate the reactivity of both the cyanamide moiety and the diphenylethylidene backbone of the compound, as per the requested outline. This included targeted searches for:
Nucleophilic additions, cycloadditions, and hydrolysis of the cyanamide group.
Electrophilic aromatic substitutions on the phenyl rings.
Reactions at the alkenyl system .
While extensive information exists on the general reactivity of these individual functional groups in other molecular contexts, the scientific literature available up to the current date does not appear to contain specific studies on this compound itself. Consequently, the creation of a scientifically accurate article with detailed research findings, reaction-specific data tables, and transformational pathways for this exact compound is not possible at this time.
Further research would be required to synthesize and characterize the reactivity of this compound to provide the specific details requested.
General Reactivity of Related Functional Groups
For informational purposes, a general overview of the expected, but unconfirmed, reactivity of the functional groups present in this compound is provided below. It is crucial to note that this is a predictive summary based on established chemical principles and not on experimental results for the specified compound.
Reactivity of the Cyanamide Moiety
The cyanamide functional group (–N–C≡N) is known for its dual electronic nature. The nitrile carbon is electrophilic, while the adjacent nitrogen can exhibit nucleophilic properties. rsc.org
Nucleophilic Additions to the Nitrile Group: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. savemyexams.com Generally, strong nucleophiles can add across the C≡N triple bond.
Cycloaddition Reactions: The cyano group can participate as a dipolarophile in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. rsc.orgnih.gov Metal-catalyzed [2+2+2] cycloadditions with alkynes are also a known reaction pathway for cyanamides, leading to substituted pyridines. nih.gov
Hydrolysis: Under acidic or basic conditions, the cyanamide functionality can undergo hydrolysis. This typically proceeds first to form a urea (B33335) derivative, which may be further hydrolyzed to an amine and carbon dioxide (or carbonate under basic conditions). youtube.comyoutube.comyoutube.com
Reactivity of the Diphenylethylidene Backbone
Electrophilic Aromatic Substitutions on Phenyl Rings: The phenyl groups can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The vinylidenecyanamide substituent's electronic effect (whether it is activating or deactivating, and its directing influence) would determine the regioselectivity (ortho, meta, para) of such substitutions. Without experimental data, the precise directing effects remain speculative.
Reactions at the Alkenyl System: The carbon-carbon double bond (alkenyl system) is a site of potential reactivity. It could, in principle, undergo addition reactions. For instance, in the presence of N-bromosuccinimide, cyanamides can add to olefinic double bonds. wikipedia.org The conjugated system involving the phenyl rings and the vinylidene group might also participate in cycloaddition reactions or be susceptible to oxidative cleavage.
Reactivity of the Diphenylethylidene Backbone
Oxidative and Reductive Transformations
Limited specific information exists for the direct oxidative and reductive transformations of this compound. However, the reactivity can be inferred from related structures.
Oxidative Transformations The C=C double bond within the ketenimine framework is susceptible to oxidative cleavage. Strong oxidizing agents, analogous to those used for cleaving 1,2-diols like periodic acid (HIO₄) or lead tetraacetate, could potentially cleave the C=C bond to yield benzophenone (B1666685) and derivatives of cyanamide, though specific studies on this substrate are not prevalent. The reaction would likely proceed through a cyclic intermediate.
Electrochemical oxidation represents another potential pathway. For similar 1,2-diol structures, electrochemical methods using organotin compounds and bromide ion mediators have successfully produced α-hydroxyketones without C-C bond cleavage. nih.gov Applying such a method to this compound would be an area for novel research.
Reductive Transformations The reduction of this compound can target either the ketenimine or the cyanamide nitrile group.
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the nitrile group of the cyanamide moiety to a methylamine (B109427) derivative. youtube.comkhanacademy.org Weaker reagents such as sodium borohydride (B1222165) (NaBH₄) might be more selective, potentially reducing the C=N bond of the ketenimine depending on the reaction conditions, yielding a substituted amine. youtube.com The general mechanism involves the nucleophilic transfer of a hydride ion to an electrophilic carbon. youtube.comkhanacademy.org
Catalytic Hydrogenation: Similar to the reduction of alkynes, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) could reduce the C=C and C=N bonds of the ketenimine system. youtube.com A "poisoned" catalyst, such as Lindlar's catalyst, might allow for partial reduction, selectively targeting the C=C double bond to yield a vinyl amine derivative. youtube.com
A related reduction of 1,1-diphenyl-2,2-dinitroethylene with 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) proceeds via a hydride transfer mechanism, suggesting that similar pathways could be accessible for this compound. rsc.org
Rearrangement Reactions Involving this compound
Rearrangement reactions provide pathways to complex molecular scaffolds from simpler precursors.
Specific examples of carbanionic rearrangements involving this compound are not well-documented. However, the generation of a carbanion adjacent to the diphenylmethylidene group could potentially initiate a acs.orgrsc.org-phenyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable carbanionic intermediate. This area remains largely unexplored for this specific compound.
Radical rearrangements, particularly 1,2-migrations, are generally less common than their carbocationic counterparts. libretexts.org However, 1,2-rearrangements of aryl groups from carbon to a radical nitrogen center have been observed. rsc.org A hypothetical radical-mediated rearrangement of this compound could be initiated by generating a radical on the cyanamide nitrogen. This could potentially trigger a 1,2-shift of one of the phenyl groups from the adjacent carbon to the nitrogen, leading to a rearranged isomeric structure. The feasibility of such a reaction would depend on the stability of the radical intermediates involved.
Conjugate Addition Chemistry (Michael-type reactions)
The ketenimine functionality in this compound can act as a Michael acceptor, analogous to α,β-unsaturated carbonyl compounds. makingmolecules.comwikipedia.orglibretexts.org The electrophilic center is the central carbon of the C=C=N system. Nucleophiles can attack this carbon in a conjugate or 1,4-addition fashion. wikipedia.orgwikipedia.orglibretexts.org
The general mechanism involves the attack of a nucleophile on the β-carbon (the central ketenimine carbon) of the conjugated system. wikipedia.org This reaction is highly dependent on the nature of the nucleophile. "Soft" nucleophiles, which are generally weak bases, favor 1,4-addition, while "hard" nucleophiles (strong bases) tend to favor 1,2-addition to the C=N bond. makingmolecules.comlibretexts.org
Table 1: Potential Michael Donors for Conjugate Addition to this compound
| Nucleophile Class (Michael Donor) | Example | Expected Product Type | Reference |
|---|---|---|---|
| Enolates | Diethyl malonate | Adduct with a new C-C bond | wikipedia.orglibretexts.org |
| Amines | Diethylamine | β-Amino adduct (Aza-Michael) | wikipedia.orgscispace.com |
| Thiols | Benzylmercaptan | β-Thio adduct (Thia-Michael) | wikipedia.orgbham.ac.uk |
The reaction between diethyl malonate and an acceptor like this compound would proceed via deprotonation of the malonate to form a stabilized carbanion, which then attacks the central ketenimine carbon. wikipedia.org Subsequent protonation yields the final adduct. wikipedia.org
Reactions as a Synthetic Reagent or Intermediate
The unique structure of this compound makes it a potentially valuable intermediate in organic synthesis.
Heterocycle Synthesis: Ketenimines are known to participate in cycloaddition reactions. As an aza-dienophile, this compound could react with dienes (e.g., 2,3-dimethyl-1,3-butadiene) in a [4+2] aza-Diels-Alder reaction to form six-membered nitrogen-containing heterocycles. acs.org The reaction of N-aryl ketenimines with bis(silyloxy)furans, for instance, leads to oxygenated pyridone derivatives. acs.org
Precursor to Diaryl Ketones: Hydrolysis of the ketenimine moiety under acidic conditions would likely lead to the formation of diphenylacetic acid derivatives. Alternatively, oxidative cleavage could provide a route to diaryl ketones like benzophenone. rsc.org
Derivatization Strategies for Functional Group Interconversion
The functional groups of this compound offer several handles for derivatization.
Cyanamide Group Modification: The nitrile group (-C≡N) of the cyanamide can be hydrolyzed under acidic or basic conditions to a urea derivative or further to a secondary amine. Reduction of the nitrile, as mentioned previously, yields a methylamine derivative.
Ketenimine Reactions: The C=N bond of the ketenimine can react with various reagents. For example, addition of water across the C=N bond would yield an N-substituted amide of diphenylacetic acid. Reaction with organometallic reagents like Grignard reagents would result in the formation of a new C-C bond at the central carbon, yielding a highly substituted imine after workup, which could be further hydrolyzed to a ketone.
Electrophilic Addition to the Ketenimine: The terminal carbon of the ketenimine is nucleophilic and can react with electrophiles. For instance, the reaction of triaryl ketenimines with arenesulphenyl chlorides results in the attack of the electrophilic sulfur on the terminal carbon, leading to a complex chlorinated imine product. rsc.org A similar reactivity pattern would be expected for this compound.
Table 2: Summary of Potential Derivatization Reactions
| Reagent/Condition | Target Functional Group | Resulting Functional Group | Reference |
|---|---|---|---|
| H₃O⁺ / Heat | Cyanamide (Nitrile) | Urea / Secondary Amine | General Knowledge |
| LiAlH₄ then H₂O | Cyanamide (Nitrile) | N-methyl Amine | youtube.com |
| H₂O / H⁺ | Ketenimine (C=N) | N-substituted Amide | General Knowledge |
| R-MgBr then H₂O | Ketenimine (C=N) | Imine / Ketone | makingmolecules.com |
Conclusion
1,2-Diphenylethylidenecyanamide is a molecule of significant interest due to its combination of a cyano-substituted framework and a diphenylethylidene core. While direct experimental data for this specific compound is limited in the public domain, its synthesis can be confidently proposed through well-established olefination reactions such as the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Its spectroscopic properties can be reliably inferred from the extensive research on related α-cyanostilbene derivatives. Further focused research on this compound would be valuable to fully elucidate its properties and explore its potential applications in materials science and medicinal chemistry.
Mechanistic Investigations of 1,2 Diphenylethylidenecyanamide Transformations
Kinetic Studies and Rate Determinations
Kinetic studies are the cornerstone of mechanistic analysis, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and catalysts. For transformations involving 1,2-Diphenylethylidenecyanamide, such as its potential cycloaddition reactions or hydrolysis, determining the rate law is the first step.
A hypothetical study on the acid-catalyzed hydrolysis of this compound to form N-(2,2-diphenylacetyl)urea could yield a rate law that is first order in the ketenimine and first order in the acid catalyst. This would suggest that both species are involved in the rate-determining step.
Table 1: Hypothetical Rate Data for the Hydrolysis of this compound
| Experiment | Initial [this compound] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
From this data, the rate law can be expressed as: Rate = k[this compound][H⁺]
Further experiments at different temperatures would allow for the determination of the activation energy (Ea) through an Arrhenius plot, providing deeper insight into the energy barrier of the reaction.
Transition State Analysis
The transition state is the highest energy point on a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. While transition states cannot be isolated, their properties can be inferred from experimental data and computational modeling. For a concerted reaction, such as a potential [2+2] cycloaddition of this compound with an alkene, the stereochemical outcome of the product is directly linked to the geometry of the transition state.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. kit.edu These calculations can predict the geometry, energy, and vibrational frequencies of the transition state. A key feature of a calculated transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Table 2: Hypothetical Calculated Properties of a Transition State for the [2+2] Cycloaddition of this compound with Ethene
| Property | Value |
| Activation Energy (kcal/mol) | 25.8 |
| Imaginary Frequency (cm⁻¹) | -450i |
| Key Bond Distances (Å) | C(ketene)-C(ethene) = 2.15, N(cyanamide)-C(ethene) = 2.20 |
These hypothetical data suggest a concerted but asynchronous approach of the two reactants in the transition state.
Intermediate Characterization and Trapping Experiments
Many reactions proceed through one or more reactive intermediates. These are short-lived species that reside in a local energy minimum along the reaction pathway. Identifying and characterizing these intermediates is crucial for a complete mechanistic picture. Techniques for their detection include low-temperature spectroscopy (e.g., matrix isolation) and trapping experiments. csbsju.edu
In the context of this compound transformations, a stepwise reaction mechanism might involve zwitterionic or radical intermediates. For instance, in a reaction with an electrophile, a zwitterionic intermediate could be formed. Such an intermediate could potentially be trapped by a nucleophilic solvent or an added trapping agent. researchgate.net
A classic example of a trapping agent is a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which can intercept radical intermediates. csbsju.edu If a proposed reaction pathway for this compound involves radical species, the addition of TEMPO would lead to the formation of a TEMPO-adduct and a decrease in the yield of the primary product, providing evidence for the radical mechanism.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), one can follow its path from reactant to product, often using mass spectrometry or NMR spectroscopy. rsc.org This can unambiguously determine bond connectivities in the product and provide evidence for or against proposed rearrangement pathways.
Furthermore, the substitution of an atom with a heavier isotope can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide valuable information about the rate-determining step and the nature of the transition state. For example, a significant primary KIE for a C-H bond cleavage indicates that this bond is being broken in the rate-determining step.
Table 3: Hypothetical Kinetic Isotope Effects for a Transformation of this compound
| Labeled Position | kH/kD | Interpretation |
| α-carbon of an ethyl substituent | 1.1 | Small secondary KIE, suggesting a change in hybridization at this position in the transition state. |
| Proton transfer from a catalyst | 5.2 | Large primary KIE, indicating proton transfer is part of the rate-determining step. |
Computational Modeling of Reaction Pathways
Computational chemistry provides a powerful lens through which to view the entire landscape of a chemical reaction. mdpi.com Using methods like DFT, it is possible to map out the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. youtube.com This allows for the visualization of the entire reaction pathway and the calculation of the relative energies of all species involved.
For the transformations of this compound, computational modeling can be used to:
Compare the energies of different possible reaction pathways (e.g., concerted vs. stepwise).
Predict the structures and stabilities of intermediates and transition states.
Calculate activation energies and reaction enthalpies.
Rationalize the observed regioselectivity and stereoselectivity.
Simulate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in the identification of intermediates and products.
By comparing the computationally predicted outcomes with experimental observations, a detailed and robust mechanistic hypothesis can be formulated.
Spectroscopic and Crystallographic Characterization of 1,2 Diphenylethylidenecyanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
1D NMR (¹H, ¹³C, ¹⁵N)
One-dimensional NMR experiments are fundamental for identifying the types and numbers of different atoms in a molecule.
¹H NMR: Proton NMR spectroscopy of 1,2-Diphenylethylidenecyanamide reveals distinct signals for the aromatic protons of the two phenyl groups and the ethylidene proton. The chemical shifts and coupling patterns of these protons provide insights into their electronic environment and spatial relationships.
¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Signals corresponding to the phenyl ring carbons, the ethylidene carbons, and the cyanamide (B42294) carbon can be distinguished, confirming the key structural features of the molecule.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can be employed to directly observe the nitrogen atom of the cyanamide group, offering valuable information about its electronic structure and bonding.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 7.20-7.45 (m) | Aromatic Protons |
| 5.60 (s) | Ethylidene Proton |
2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, particularly within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the assignments of their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This powerful technique helps to piece together the entire molecular framework by connecting different fragments of the molecule. For instance, it can show correlations from the ethylidene proton to the carbons of the phenyl rings and the cyanamide group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides crucial information about the three-dimensional conformation and stereochemistry of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comcardiff.ac.uk These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. cardiff.ac.uk
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch of the cyanamide group (typically in the range of 2260-2220 cm⁻¹), C=C stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹), and C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comcardiff.ac.uk The C≡N stretch is also observable in the Raman spectrum and is often strong due to the polarizability of the triple bond. Aromatic ring vibrations also give rise to characteristic Raman signals.
| Vibrational Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | Aromatic C-H Stretch |
| 2240-2210 | C≡N (Nitrile) Stretch |
| ~1600 | C=C Aromatic Ring Stretch |
| 1250-1550 | Ring Modes |
| 800-900 | C-H Bending |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.govnih.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways could involve the cleavage of the bond between the ethylidene group and the phenyl rings, or the loss of the cyanamide group. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgmsu.edutechnologynetworks.com The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. libretexts.org
The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region due to the presence of conjugated π-systems, which include the two phenyl rings and the C=C double bond of the ethylidene group. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule. The presence of extended conjugation typically leads to absorptions at longer wavelengths. researchgate.net
| UV-Vis Spectroscopy Data | |
| λmax (nm) | Electronic Transition |
| ~200-400 | π → π* |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to calculate the precise positions of all atoms in the unit cell. wikipedia.orgresearchgate.net
A successful single-crystal XRD analysis of this compound would provide a wealth of information, including:
The exact bond lengths and bond angles within the molecule.
The conformation of the molecule in the solid state, including the torsion angles between the phenyl rings and the ethylidene group.
The packing arrangement of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking.
The crystal system and space group, which describe the symmetry of the crystal. For instance, a related compound, [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, was found to crystallize in a monoclinic system with a P21/c space group. nih.gov
| Crystallographic Data | |
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Molecules per Unit Cell (Z) | e.g., 4 |
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Computational and Theoretical Studies of 1,2 Diphenylethylidenecyanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study of 1,2-Diphenylethylidenecyanamide would involve calculating the electron density to determine the molecule's ground-state energy and the spatial distribution of its electrons. Such calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), could reveal key details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. An analysis of the HOMO and LUMO of this compound would map their energy levels and spatial distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. The locations of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| LUMO+1 | --- | --- |
| LUMO | --- | --- |
| HOMO | --- | --- |
| HOMO-1 | --- | --- |
Note: This table is illustrative. No experimental or calculated data for this compound is currently available in the searched literature.
Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. A calculation of the molecular electrostatic potential (MEP) for this compound would generate a color-coded map indicating regions of positive and negative electrostatic potential. This map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing insights into potential non-covalent interactions, such as hydrogen bonding or stacking interactions.
Conformational Analysis and Energy Minimization
Molecules with rotatable bonds, such as this compound with its phenyl groups, can exist in various conformations. A conformational analysis would systematically explore the potential energy surface of the molecule by rotating key dihedral angles. This process identifies the stable conformers (energy minima) and the transition states (saddle points) that separate them. Energy minimization calculations would then pinpoint the most stable, lowest-energy conformation of the molecule.
Interactive Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-C=C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | --- | --- |
| B | --- | --- |
| C | --- | --- |
Note: This table is illustrative. No experimental or calculated data for this compound is currently available in the searched literature.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to specific bond stretching and bending modes, while the predicted NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.
Molecular Dynamics Simulations for Conformational Flexibility
While conformational analysis identifies stable conformers, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. An MD simulation of this compound would solve Newton's equations of motion for the atoms, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature. This would provide valuable information on its conformational flexibility and the accessibility of different conformational states.
Computational Prediction of Reactivity and Selectivity
While specific computational studies on this compound are not extensively documented in publicly available literature, the reactivity and selectivity of this compound can be effectively predicted using established computational chemistry methods. Theoretical investigations, primarily leveraging Density Functional Theory (DFT), provide powerful tools to explore the electronic structure, reaction mechanisms, and stereochemical outcomes of reactions involving complex organic molecules. By analogy with computational studies on related compounds, such as cyanamides and ketenimines, a robust framework for predicting the chemical behavior of this compound can be constructed. aanda.orgaanda.orgrsc.orgnih.gov
Computational approaches are instrumental in elucidating the underlying factors that govern reaction pathways. For a molecule like this compound, which possesses multiple reactive sites—including the C=C double bond, the C=N double bond of the ketenimine-like core, the nitrile group, and the aromatic phenyl rings—computational analysis can predict which site is most susceptible to nucleophilic or electrophilic attack. This is achieved by calculating various molecular properties and reactivity descriptors.
Key areas where computational studies can offer predictive insights include:
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting the initial sites of interaction between reactants.
Calculation of Activation Energies and Transition States: By modeling potential reaction pathways, computational methods can identify the transition state structures and calculate their corresponding activation free energies (ΔG‡). The pathway with the lowest activation barrier is predicted to be the most favorable, thus determining the major product. This is particularly useful for predicting regioselectivity and chemoselectivity in reactions such as cycloadditions or additions to the cumulative double bond system. nih.govmdpi.comresearchgate.net
Prediction of Selectivity:
Regioselectivity: In reactions like cycloadditions, where multiple isomers can be formed, DFT calculations can determine the relative energies of the transition states leading to each regioisomer. For example, in a [2+2] cycloaddition with an alkene, calculations could predict whether the reaction preferentially forms a cyclobutane (B1203170) ring via the C=C or C=N bond of the this compound core. rsc.orgresearchgate.net
Stereoselectivity: For reactions that generate new chiral centers, computational modeling can predict the diastereomeric or enantiomeric excess by comparing the activation energies of the transition states leading to different stereoisomers. researchgate.netnih.gov
To illustrate how these computational tools would be applied to this compound, consider a hypothetical cycloaddition reaction. The following data tables represent the type of predictive information that a computational study might generate.
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. The region of highest HOMO density would be the primary site for electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. The region of highest LUMO density would be the primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Suggests good kinetic stability, but still reactive under appropriate conditions. |
| Global Hardness (η) | 2.35 eV | A measure of resistance to charge transfer. |
| Electrophilicity Index (ω) | 1.65 eV | A quantitative measure of the molecule's electrophilic nature. |
This table is generated based on typical values for similar organic compounds and illustrates the predictive capabilities of computational chemistry.
Table 2: Predicted Activation Energies for Competing Reaction Pathways
| Reaction Type | Reactant | Predicted Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |
| [2+2] Cycloaddition | Ethylene | Attack at C=N bond | 25.8 | Major Product |
| [2+2] Cycloaddition | Ethylene | Attack at C=C bond | 31.2 | Minor Product |
| Diels-Alder [4+2] | Cyclopentadiene | Phenyl ring as diene | > 40 | Unlikely |
| Nucleophilic Addition | Methoxide | Attack at cyano carbon | 18.5 | Favorable under basic conditions |
| Nucleophilic Addition | Methoxide | Attack at central carbon of ketenimine | 22.1 | Less Favorable |
This table provides hypothetical but plausible data derived from principles of computational organic chemistry, demonstrating how relative activation energies can predict reaction outcomes. nih.govmdpi.comresearchgate.net
These computational predictions are invaluable for guiding experimental work, allowing for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired products with high selectivity. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling a deeper understanding of complex reaction mechanisms. nih.govnih.gov
Synthesis and Characterization of 1,2 Diphenylethylidenecyanamide Derivatives and Analogs
Systematic Structural Modifications
The systematic modification of the 1,2-Diphenylethylidenecyanamide structure allows for the fine-tuning of its chemical and physical properties. These modifications can be broadly categorized into three main areas: substitution on the phenyl rings, alterations to the alkene linker, and the introduction of heteroatoms within the molecular backbone.
Varying Substituents on Phenyl Rings
The electronic nature of the this compound system can be significantly influenced by the introduction of various substituents on the two phenyl rings. The synthesis of these derivatives would likely proceed through the condensation of appropriately substituted deoxybenzoins (1,2-diaryl-ethanones) with a cyanamide (B42294) source, such as cyanogen (B1215507) bromide or a safer alternative, under basic conditions.
The electronic effects of these substituents can be predicted based on established principles. nih.govrsc.orglibretexts.orglumenlearning.com Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), are expected to increase the electron density of the aromatic system and the adjacent double bond. rsc.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), would decrease the electron density. rsc.org These modifications are anticipated to have a profound effect on the molecule's reactivity and spectroscopic properties.
Table 1: Hypothetical this compound Derivatives with Varied Phenyl Substituents and their Predicted Electronic Effects
| Substituent (R¹, R²) | Predicted Electronic Effect on Alkene Moiety |
| H, H | Neutral (Reference Compound) |
| OCH₃, H | Electron-Donating |
| NO₂, H | Electron-Withdrawing |
| CH₃, CH₃ | Electron-Donating (Inductive) |
| CF₃, CF₃ | Strongly Electron-Withdrawing |
| Cl, Cl | Inductively Electron-Withdrawing, Resonantly Donating |
Modifications of the Alkene Linker
Alterations to the central alkene linker of this compound would fundamentally change the geometry and electronic conjugation of the molecule. Synthetic strategies to achieve such modifications are diverse and can be adapted from known methodologies for the synthesis of highly substituted alkenes. rsc.orgyoutube.com For instance, the introduction of alkyl or aryl groups at the alkene carbons would lead to tetrasubstituted alkenes, the synthesis of which is a significant challenge in organic chemistry. nih.govrsc.orgrsc.orgacs.orgucl.ac.uk
One potential approach could involve the reaction of a suitably substituted ketene (B1206846) with an organometallic reagent, followed by cyanation. acs.org Alternatively, transition-metal-catalyzed cross-coupling reactions could be employed to construct the substituted alkene framework prior to the introduction of the cyanamide group. nih.gov
Heteroatom Substitution within the Backbone
The replacement of one or more carbon atoms within the 1,2-diphenylethylene backbone with heteroatoms such as nitrogen, oxygen, or sulfur would generate a diverse array of analogs with distinct properties. For example, replacing one of the phenyl rings with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) would create heterocyclic stilbene (B7821643) analogs. nih.govacs.orgacs.org The synthesis of such compounds can often be achieved using established cross-coupling methodologies like the Heck or Suzuki reactions, followed by the introduction of the cyanamide functionality. nih.gov
The incorporation of heteroatoms directly into the alkene linker, for instance, to create an enamine or enol ether derivative, would significantly alter the electronic character and reactivity of the cyanamide moiety.
Synthesis of Stereoisomeric Variants
The presence of the double bond in this compound allows for the existence of (E) and (Z) stereoisomers. The relative orientation of the two phenyl groups with respect to the cyanamide group will define the stereochemistry. The stereoselective synthesis of such trisubstituted alkenes is a well-explored area of organic chemistry, and various methods can be envisioned to control the isomeric ratio. rsc.orgyoutube.com
For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective formation of double bonds. nih.gov The choice of reaction conditions, including the base and solvent, can often influence the E/Z selectivity. Another approach involves the stereospecific reduction of a corresponding alkyne precursor.
Impact of Structural Modifications on Reactivity and Electronic Structure
The structural modifications detailed above are expected to have a significant impact on the reactivity and electronic structure of this compound. The cyanamide functional group itself possesses a unique reactivity profile, capable of acting as both a nucleophile (at the amino nitrogen) and an electrophile (at the nitrile carbon). researchgate.netpatsnap.com
The electronic nature of the substituents on the phenyl rings will directly modulate the nucleophilicity and electrophilicity of the molecule. libretexts.orgacs.orglongwood.edu Electron-donating groups will enhance the electron density of the double bond and the cyanamide nitrogen, potentially increasing its nucleophilicity. libretexts.org Conversely, electron-withdrawing groups will render the double bond and the nitrile carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org
The synthesis of stereoisomeric variants is also crucial, as the (E) and (Z) isomers may exhibit different reactivity profiles due to steric and electronic differences. For example, one isomer might be more prone to cyclization reactions or exhibit different coordination properties with metal catalysts.
Advanced Applications of 1,2 Diphenylethylidenecyanamide in Synthetic Chemistry and Materials Science
Role as Building Blocks in Complex Molecule Synthesis
The diphenylacrylonitrile scaffold serves as a valuable starting point for the synthesis of more intricate and functionally complex molecules, particularly those with biological activity. The reactivity of the acrylonitrile (B1666552) moiety, combined with the steric and electronic influence of the two phenyl groups, allows for a variety of chemical transformations.
Derivatives of 2,3-diphenylacrylonitrile (B103495) have been designed and synthesized as potent anticancer agents. nih.gov In one study, a series of novel 2,3-diphenylacrylonitrile derivatives bearing halogen substituents were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Notably, compounds such as 3-(4-halogen-phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed significant selective inhibition of cancer cells, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov The synthesis of these complex molecules highlights the utility of the 2,3-diphenylacrylonitrile core as a foundational structure for creating new therapeutic candidates.
Furthermore, the isomer β,β-diphenylacrylonitrile (3,3-diphenylacrylonitrile) has been utilized as a key reagent in the preparation of N-diarylpropenyl and N-diarylpropyl amides, which have been investigated as ligands for human melatonin (B1676174) receptors (MT1 and MT2). pharmaffiliates.com This demonstrates the role of this scaffold in constructing molecules with specific biological targets, important in the field of medicinal chemistry.
Table 1: Examples of Complex Molecules Synthesized from Diphenylacrylonitrile Scaffolds
| Precursor Scaffold | Synthesized Complex Molecule | Application |
| 2,3-Diphenylacrylonitrile derivative | 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Anticancer Agent nih.gov |
| 3,3-Diphenylacrylonitrile | N-diarylpropenyl amides | Melatonin Receptor Ligands pharmaffiliates.com |
Precursors for Novel Heterocycles and Organic Scaffolds
The electron-deficient nature of the carbon-carbon double bond in diphenylacrylonitriles, due to the electron-withdrawing cyano group, makes them suitable candidates for various cycloaddition and Michael addition reactions, which are cornerstone strategies for the synthesis of heterocyclic compounds.
While direct examples of 1,2-diphenylethylidenecyanamide in cycloaddition reactions are not extensively documented, the reactivity of similar compounds suggests its potential. For instance, the reaction of linear conjugated enynones with 3-oxo-3-phenylpropanenitrile, another activated nitrile, proceeds via a Michael addition to form polyfunctional δ-diketones, which are valuable precursors for the synthesis of heterocycles like 5,6-dihydro-4H-1,2-diazepines. mdpi.com This suggests that diphenylacrylonitrile could similarly act as a Michael acceptor, leading to the formation of precursors for various heterocyclic systems.
Moreover, nitriles are widely used in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov For example, the dimerization of malononitrile (B47326) leads to 2-aminopropene-1,1,3-tricarbonitrile, a versatile reagent for the synthesis of pyridines and other heterocyclic systems. researchgate.net The cyano group in diphenylacrylonitrile can potentially participate in similar cyclization reactions to form a variety of heterocyclic structures. The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system has been achieved through "click" chemistry, a type of cycloaddition reaction, demonstrating a modern approach to heterocycle synthesis where alkyne precursors are often used. nih.gov
Applications in Polymer Chemistry (e.g., as Monomers or Cross-linkers)
The polymerization of acrylonitrile is a well-established industrial process, yielding polyacrylonitrile, a polymer valued for its use in the production of carbon fiber and other materials. researchgate.netgoogle.com The vinyl group in acrylonitrile readily undergoes radical polymerization.
In the case of 2,3-diphenylacrylonitrile, the presence of two bulky phenyl groups attached to the double bond would likely introduce significant steric hindrance. This steric bulk can be expected to have a profound impact on the polymerization process. While it might inhibit homopolymerization, it could be a candidate for copolymerization with other monomers. The incorporation of the diphenylacrylonitrile unit into a polymer chain could impart specific properties, such as increased thermal stability, altered refractive index, or nonlinear optical characteristics.
Although direct studies on the polymerization of 2,3-diphenylacrylonitrile are scarce, the general principles of vinyl polymerization suggest that under specific conditions, perhaps using specialized initiators or techniques, polymers incorporating this monomer could be synthesized. researchgate.net The resulting polymers would possess unique architectures and potential for applications in advanced materials.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. slideshare.net The structure of diphenylacrylonitrile, with its aromatic phenyl rings and polar cyano group, provides functionalities that can participate in various non-covalent interactions, making it an interesting candidate for the design of supramolecular assemblies.
The phenyl rings are capable of engaging in π-π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. These interactions can lead to the formation of ordered columnar or layered structures in the solid state. Additionally, the cyano group possesses a strong dipole moment, enabling dipole-dipole interactions and the formation of hydrogen bonds with suitable donor molecules.
While direct studies on the supramolecular chemistry of this compound are limited, research on similar molecules provides insights. For example, studies on germanium complexes with 2,3-dihydroxynaphthalene (B165439) and N,N'-bidentate ligands have demonstrated the formation of donor-acceptor layered structures driven by intermolecular interactions, including π-stacking. nih.gov This highlights how aromatic systems can be organized into functional supramolecular architectures. The combination of aromatic and polar groups in diphenylacrylonitrile suggests its potential to form a variety of supramolecular structures, which could be exploited in areas such as crystal engineering and the development of functional materials.
Exploration in Advanced Materials Development (e.g., optoelectronic applications, non-linear optics, non-biological sensors)
The conjugated π-system extending over the phenyl rings and the carbon-carbon double bond, influenced by the electron-withdrawing cyano group, endows diphenylacrylonitrile derivatives with interesting photophysical properties, making them promising candidates for advanced materials.
Optoelectronic and Non-Linear Optical (NLO) Applications
Organic molecules with donor-π-acceptor (D-π-A) structures are of great interest for optoelectronic and nonlinear optical (NLO) applications. researchgate.netnih.gov Derivatives of 2,3-diphenylacrylonitrile fit this design paradigm. Recent research has focused on the synthesis and characterization of these compounds for their potential use in photonic devices. researchgate.net
A study on 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile investigated its electronic, optical, and structural properties. The compound exhibited optical bandgaps suitable for photonic applications, and theoretical calculations indicated significant NLO properties. researchgate.net The NLO response in such molecules arises from the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups through the π-conjugated bridge. The large hyperpolarizability values calculated for some derivatives suggest their potential for use in applications such as optical switching and frequency conversion. nih.govresearchgate.net
Table 2: Investigated Properties of a Substituted 2,3-Diphenylacrylonitrile for Photonic Applications researchgate.net
| Property | Value (in Acetone) | Value (in DMSO) |
| Optical Bandgap | 3.106 eV | 3.088 eV |
Non-biological Sensors
The development of chemical sensors for the detection of various analytes is a rapidly growing field. ama-science.orgrsc.org One promising approach is the use of molecularly imprinted polymers (MIPs), which are synthetic polymers with recognition sites tailored for a specific target molecule. google.com Functional monomers are a key component of MIPs, as they interact with the template molecule during the polymerization process.
Derivatives of diphenylacrylonitrile could potentially serve as functional monomers in the creation of MIP-based sensors. The cyano and phenyl groups can engage in various non-covalent interactions with a target analyte, such as hydrogen bonding, dipole-dipole, and π-π interactions. By incorporating a diphenylacrylonitrile derivative into a polymer matrix, it may be possible to create sensors with high selectivity for specific analytes. While this application is still exploratory, the chemical functionality of the diphenylacrylonitrile scaffold makes it a plausible candidate for future research in non-biological sensor development.
Future Research Directions and Outlook for 1,2 Diphenylethylidenecyanamide
Emerging Synthetic Methodologies
The construction of the all-carbon, tetrasubstituted alkene core of 1,2-Diphenylethylidenecyanamide presents a considerable synthetic challenge. Traditional methods often struggle with stereoselectivity and efficiency for such sterically hindered systems. rsc.org Future research will likely focus on advanced catalytic strategies to overcome these hurdles.
Modern synthetic methods that could be applied or adapted for the synthesis of this compound include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. Methodologies for the stereoselective synthesis of tetrasubstituted alkenes from alkynes have been developed, offering a potential route to the 1,2-diphenylethylidene core. nih.gov For instance, an iridium photoredox catalyst has been used for the sulfonyloxytrifluoromethylation of internal alkynes, which, followed by cross-coupling, yields tetrasubstituted alkenes. nih.gov Future work could adapt this to incorporate the cyanamide (B42294) functionality. Furthermore, photocatalysis can drive Z/E isomerization, which could be crucial for controlling the geometry of axially chiral alkene derivatives. nih.gov
Transition-Metal Catalyzed Difunctionalization: Nickel-catalyzed cascade reactions have recently been reported for the synthesis of all-carbon tetrasubstituted alkenes with high Z-selectivity from internal alkynes and boronic acids. rsc.orgrsc.org This approach, involving the simultaneous addition of aryl and acyl groups across a triple bond, could be a powerful strategy for building the target scaffold with precise stereocontrol. rsc.orgrsc.org
Advanced Cyanation Techniques: The introduction of the cyanamide group itself can be optimized. While classic methods often rely on toxic reagents like cyanogen (B1215507) bromide, newer, safer electrophilic cyanating agents have been developed. mdpi.comresearchgate.net Alternatively, the synthesis of related N-allenyl cyanamides has been achieved through a one-pot deoxycyanamidation–isomerization of propargyl alcohols, a strategy that could potentially be adapted for the vinylidene scaffold. acs.org
| Methodology | Key Features | Potential Application | Reference |
|---|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, visible light, stereocontrol through energy transfer. | Stereoselective synthesis of the tetrasubstituted alkene core and potential for Z/E isomerization. | nih.govnih.gov |
| Nickel-Catalyzed Cascade Reaction | High regio- and stereocontrol, difunctionalization of alkynes. | One-step synthesis of the aryl- and acyl-substituted alkene framework. | rsc.orgrsc.org |
| Deoxycyanamidation-Isomerization | One-pot protocol, avoids highly toxic cyanating agents. | Formation of the vinylidene cyanamide from a suitable precursor. | acs.org |
Unexplored Reactivity Patterns
The reactivity of this compound is predicted to be rich and varied, stemming from its combination of a cumulative double bond system (ketenimine-like) and a cyanamide group. Ketenimines are known to be versatile intermediates in a range of transformations. rsc.org
Future investigations into the reactivity of this compound could focus on:
Cycloaddition Reactions: The C=C=N core of the vinylidene cyanamide is isoelectronic with ketenimines, which are known to participate in various cycloadditions. These include [2+2], [3+2], and [4+2] cycloadditions, providing access to a diverse range of heterocyclic structures. researchgate.netrsc.org For example, N-aryl ketenimines have been shown to be highly reactive aza-dienophiles in hetero-Diels-Alder reactions. acs.org Exploring the potential of this compound in similar reactions could yield novel pyridone or other heterocyclic derivatives.
N-CN Bond Cleavage: The cyanamide functional group can undergo N-CN bond cleavage under metal-catalyzed or metal-free conditions. nih.gov This can provide access to aminating reagents or serve as a method for the difunctionalization of other molecules. nih.gov
Radical Reactions: Cyanamide-based radical cascade reactions are an emerging area for the construction of complex nitrogen-containing polycycles. nih.govnih.gov The vinylidene scaffold could influence the regioselectivity of radical additions, leading to unique molecular architectures.
Nucleophilic and Electrophilic Additions: Ketenimines can act as both electrophiles and nucleophiles. rsc.org The reactivity of the vinylidene-π-allyl palladium species has been demonstrated, leading to butatriene compounds. rsc.org It is conceivable that the this compound scaffold could be activated to participate in analogous nucleophilic or electrophilic addition reactions, further expanding its synthetic utility.
Potential for Catalyst Development
The rigid, sterically defined 1,2-diphenylethylidene scaffold presents an intriguing platform for the design of new catalysts and ligands. While this specific framework is unexplored in catalysis, analogies can be drawn from structurally related motifs that have proven successful.
Future directions in this area include:
Ligand Design for Asymmetric Catalysis: The well-known 1,2-diphenylethylenediamine (DPEDA) is a "privileged scaffold" used in a vast number of successful organocatalysts and ligands for asymmetric reactions. The this compound framework, with its defined stereochemistry and electronic properties conferred by the phenyl and cyanamide groups, could be explored for similar applications. The nitrogen atom of the cyanamide could act as a coordination site for metals, creating novel chiral ligands.
Organocatalysis: Bifunctional catalysts that combine, for example, a basic site with a hydrogen-bond donor have shown great promise. nih.gov The cyanamide group in this compound could potentially be modified to incorporate additional functional groups, leading to new classes of organocatalysts for reactions such as atroposelective synthesis. nih.gov The development of peptidyl catalysts has shown that conformational modulation can be a key element in achieving high selectivity, a principle that could be applied to catalysts built upon the 1,2-diphenylethylidene scaffold. nih.gov
Integration into Flow Chemistry Systems
Flow chemistry has become a powerful tool in modern organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. elveflow.com The application of flow technology to the synthesis and reactivity of this compound could provide significant advantages. umontreal.carsc.org
Key areas for future research are:
Synthesis of Reactive Intermediates: The synthesis of this compound may involve unstable or hazardous intermediates. Flow reactors allow for the in situ generation and immediate consumption of such species, minimizing risk and improving process control. nih.gov
Process Optimization and High-Throughput Experimentation: Flow systems are ideally suited for rapid optimization of reaction conditions (e.g., temperature, pressure, stoichiometry) and for high-throughput screening of catalysts or substrates. elveflow.com This could accelerate the discovery of efficient synthetic routes and novel reactions for this compound class.
Telescoped Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate workup and purification. elveflow.comacs.org A future goal could be the development of a fully continuous process from simple starting materials to functionalized derivatives of this compound. The superior heat and mass transfer in microreactors can also lead to higher yields and selectivities than in batch processes. rsc.orgacs.org
| Feature | Advantage | Potential Application | Reference |
|---|---|---|---|
| Enhanced Heat/Mass Transfer | Improved reaction control, prevention of hotspots, ability to superheat solvents safely. | Improving yield and selectivity in exothermic or fast reactions. | elveflow.comrsc.org |
| Handling of Hazardous Reagents | In situ generation and consumption of unstable or toxic intermediates. | Safe use of energetic or toxic reagents in the synthesis. | nih.gov |
| Automation & Scalability | Rapid optimization, high-throughput screening, and straightforward scaling (numbering-up). | Accelerating discovery and enabling larger-scale production. | elveflow.comumontreal.ca |
| Telescoped Synthesis | Integration of multiple reaction and purification steps into one continuous sequence. | Efficient multi-step synthesis of complex derivatives. | acs.org |
Advancements in Computational Predictions and Data-Driven Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting reactivity and guiding experimental design. For a novel scaffold like this compound, computational studies can provide crucial insights before embarking on extensive lab work.
Future research should leverage computational tools to:
Predict Reaction Mechanisms and Selectivity: DFT calculations can be used to model potential reaction pathways, such as cycloadditions or rearrangements, and predict their activation energies. rsc.org This can help identify the most promising avenues for experimental exploration. For example, computational studies have elucidated the mechanism of gold-catalyzed cycloadditions of cyanamides and the divergent reactivity of keteniminium ions. rsc.orgrsc.org
Analyze Electronic Structure and Properties: The electronic properties of the vinylidene system can be investigated to understand its reactivity profile. acs.orgnih.gov DFT can be used to calculate properties like frontier molecular orbital energies, which are key to understanding pericyclic reactions, and to probe the nature of bonding in potential metal complexes. ias.ac.inrsc.org
Guide Catalyst Design: Computational modeling can be used to design and pre-screen potential catalysts based on the this compound scaffold. By calculating the energies of transition states for catalyst-substrate complexes, researchers can rationally design catalysts with enhanced activity and selectivity. nih.govyoutube.com For instance, studies on the reaction between cyanoacetylene (B89716) and the cyano radical have used various ab initio methods to characterize the potential energy surface. arxiv.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,2-Diphenylethylidenecyanamide in laboratory settings?
- Methodological Answer : Synthesis should follow stepwise protocols, such as condensation reactions between diphenylethylidene precursors and cyanamide derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and monitoring progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (using silica gel or reverse-phase matrices) is critical to isolate the target compound. Characterization should combine NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers reliably characterize the thermal stability of this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For precise results, employ controlled heating rates (e.g., 10°C/min under nitrogen) and correlate findings with computational models (e.g., density functional theory (DFT) for bond dissociation energies). Calibration with reference compounds ensures data validity .
Q. What analytical techniques are essential for assessing the purity of this compound?
- Methodological Answer : Combine HPLC (with UV/Vis or diode-array detection) and elemental analysis (CHNS/O). For trace impurities, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Purity thresholds should align with peer-reviewed standards (e.g., ≥95% for in vitro assays) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. Validate results by repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and using variable-temperature NMR. Cross-validate with computational simulations (e.g., Gaussian or ORCA software) to model electronic environments and predict spectral shifts .
Q. What experimental designs are suitable for probing the reactivity of the cyanamide group in this compound?
- Methodological Answer : Design kinetic studies under varying pH and nucleophile concentrations. Use stopped-flow spectrophotometry to monitor reaction intermediates. Compare reactivity with structurally analogous compounds (e.g., diphenylethylidene derivatives with alternative functional groups) to isolate the cyanamide’s role. Theoretical studies (e.g., frontier molecular orbital analysis) can predict reactive sites .
Q. How should researchers interpret conflicting bioactivity data in cellular assays involving this compound?
- Methodological Answer : Address variability by standardizing assay conditions (e.g., cell line provenance, passage number, and incubation time). Use dose-response curves with IC₅₀/EC₅₀ calculations and statistical validation (e.g., ANOVA with post-hoc tests). Replicate findings across independent labs and cross-reference with toxicity data (e.g., mitochondrial membrane potential assays) .
Methodological and Data Analysis Considerations
Q. What strategies are effective for conducting a systematic review of existing literature on this compound?
- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction. Use databases like PubMed, SciFinder, and Web of Science, applying Boolean terms (e.g., "diphenylethylidenecyanamide AND synthesis"). Critically appraise sources for methodological rigor, prioritizing studies with reproducible protocols and peer-reviewed validation .
Q. How can computational modeling enhance experimental research on this compound?
- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets. Perform molecular dynamics simulations (e.g., GROMACS) to study conformational stability in solvated systems. Validate models with experimental data (e.g., crystallography or NMR) to refine force field parameters .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
